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molecular formula C30H25F4N5O4 B1192348 BMS-986139

BMS-986139

Cat. No. B1192348
M. Wt: 595.55
InChI Key: AZUHPIPRWNNVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962651B2

Procedure details

2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (879 mg, 2.31 mmol) was added to stirring solution of 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid (750 mg, 1.54 mmol), N-ethyl-N-isopropylpropan-2-amine (0.81 ml, 4.6 mmol) and 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (277 mg, 1.70 mmol) in DMF (10 ml) at rt. The mixture was allowed to stir at rt for 1 h. The reaction mixture was then concentrated and purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm) to give the expected product 5-(3-(2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (711 mg, 1.17 mmol, 76% yield) consistent by LCMS and NMR. LC-MS retention time: 1.76 min; m/z (MH+): 596. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 3u C18 2.0×30 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 1 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode. 1H NMR (500 MHz, DMSO-d6) δ 9.43 (s, 1H), 8.77 (s, 1H), 8.51 (q, J=4.3 Hz, 1H), 8.11-8.03 (m, 1H), 7.98 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.90 (s, 1H), 7.70 (m, 1H), 7.62 (m, 1H), 7.41 (t, J=8.8 Hz, 2H), 3.04 (m, 2H), 2.82 (d, J=4.4 Hz, 3H), 2.75 (m, 2H), 1.71 (s, 6H); 13C NMR (126 MHz, DMSO-d6) δ 173.9, 166.4, 165.7, 162.4, 163.0 (d, J=247.5 Hz), 158.7, 151.9, 151.3, 138.7, 134.7, 133.0, 132.2, 131.6, 129.9 (d, J=8.2 Hz), 128.4, 127.1, 127.4 (q, J=275.0 Hz), 125.2, 117.5, 116.0 (d, J=22.5 Hz), 112.6, 51.1, 31.4 (q, J=27.5 Hz), 27.2, 26.6, 26.2; 19F NMR (470 MHz, DMSO-d6) δ 64.8, −109.9 HRMS (+ESI)(MH+) Calcd for C30H26F4N5O4: 596.1915. Found 596.1901; IR (KBr powder) 3600-2800, 1650-1638, 1510 cm−1. Anal Calcd. (%) for C30H25F4N5O4: C, 60.50; H, 4.23; N, 11.76. Found: C, 60.61; H, 4.01; N, 11.56.
Name
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
expected product
Name
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
Yield
76%

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:25][C:26]1[CH:31]=[CH:30][C:29]([C:32]2[O:55][C:35]3=[N:36][C:37]([CH2:49][CH2:50][C:51]([F:54])([F:53])[F:52])=[C:38]([C:40]4[CH:41]=[C:42]([CH:46]=[CH:47][CH:48]=4)[C:43]([OH:45])=O)[CH:39]=[C:34]3[C:33]=2[C:56](=[O:59])[NH:57][CH3:58])=[CH:28][CH:27]=1.C(N(C(C)C)C(C)C)C.Cl.[O:70]1[CH:74]=[N:73][C:72]([C:75]([NH2:78])([CH3:77])[CH3:76])=[N:71]1>CN(C=O)C>[O:70]1[CH:74]=[N:73][C:72]([C:75]([NH:78][C:43]([C:42]2[CH:41]=[C:40]([C:38]3[CH:39]=[C:34]4[C:33]([C:56]([NH:57][CH3:58])=[O:59])=[C:32]([C:29]5[CH:28]=[CH:27][C:26]([F:25])=[CH:31][CH:30]=5)[O:55][C:35]4=[N:36][C:37]=3[CH2:49][CH2:50][C:51]([F:53])([F:52])[F:54])[CH:48]=[CH:47][CH:46]=2)=[O:45])([CH3:77])[CH3:76])=[N:71]1.[F:25][C:26]1[CH:27]=[CH:28][C:29]([C:32]2[O:55][C:35]3=[N:36][C:37]([CH2:49][CH2:50][C:51]([F:53])([F:52])[F:54])=[CH:38][CH:39]=[C:34]3[C:33]=2[C:56]([NH:57][CH3:58])=[O:59])=[CH:30][CH:31]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
879 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Two
Name
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
Quantity
750 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C=2C(=NC(=C(C2)C=2C=C(C(=O)O)C=CC2)CCC(F)(F)F)O1)C(NC)=O
Name
Quantity
0.81 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
277 mg
Type
reactant
Smiles
Cl.O1N=C(N=C1)C(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm)

Outcomes

Product
Details
Reaction Time
1 h
Name
expected product
Type
product
Smiles
O1N=C(N=C1)C(C)(C)NC(=O)C=1C=C(C=CC1)C=1C=C2C(=NC1CCC(F)(F)F)OC(=C2C(=O)NC)C2=CC=C(C=C2)F
Name
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C=2C(=NC(=CC2)CCC(F)(F)F)O1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.17 mmol
AMOUNT: MASS 711 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 151.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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